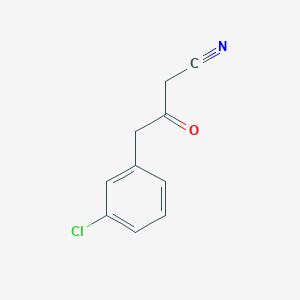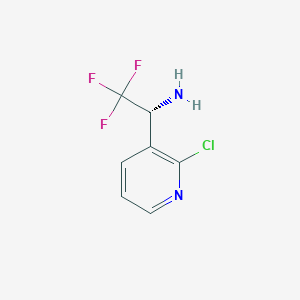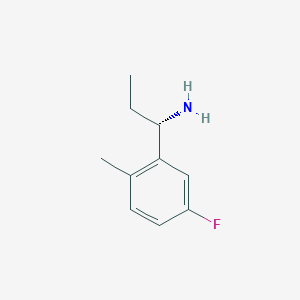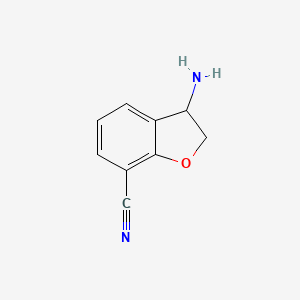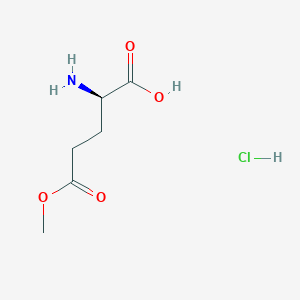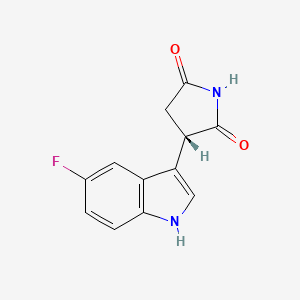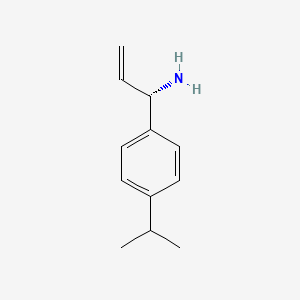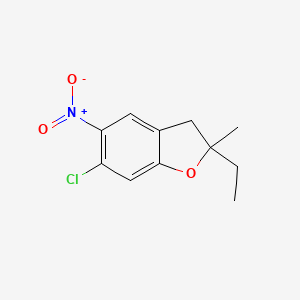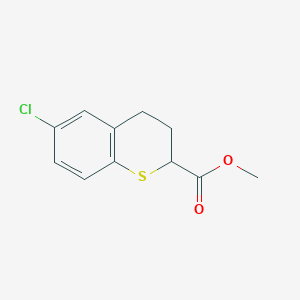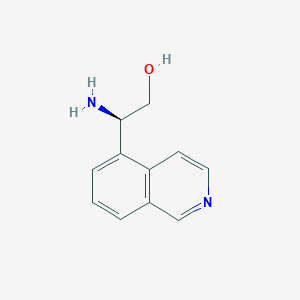
(2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an isoquinoline moiety, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available isoquinoline derivatives.
Reaction Conditions: The key step involves the introduction of the amino group at the 2-position of the isoquinoline ring. This can be achieved through various methods such as reductive amination or nucleophilic substitution.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and scalable purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
(2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol can undergo several types of chemical reactions:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring molecules.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs, particularly those targeting neurological pathways.
Industry
In industry, this compound might be used in the production of pharmaceuticals or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of (2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The isoquinoline moiety could play a crucial role in binding to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2r)-2-Amino-2-phenylethanol: Similar structure but with a phenyl group instead of an isoquinoline.
(2r)-2-Amino-2-(4-pyridyl)ethanol: Contains a pyridine ring instead of an isoquinoline.
Uniqueness
The uniqueness of (2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol lies in its isoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
(2R)-2-amino-2-isoquinolin-5-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-11(7-14)10-3-1-2-8-6-13-5-4-9(8)10/h1-6,11,14H,7,12H2/t11-/m0/s1 |
Clé InChI |
JUPIEUJXQWMLKQ-NSHDSACASA-N |
SMILES isomérique |
C1=CC2=C(C=CN=C2)C(=C1)[C@H](CO)N |
SMILES canonique |
C1=CC2=C(C=CN=C2)C(=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


